N-(3,3-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine N-(3,3-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17709770
InChI: InChI=1S/C12H21N3/c1-12(2)7-4-5-10(9-12)13-11-6-8-15(3)14-11/h6,8,10H,4-5,7,9H2,1-3H3,(H,13,14)
SMILES:
Molecular Formula: C12H21N3
Molecular Weight: 207.32 g/mol

N-(3,3-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC17709770

Molecular Formula: C12H21N3

Molecular Weight: 207.32 g/mol

* For research use only. Not for human or veterinary use.

N-(3,3-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine -

Specification

Molecular Formula C12H21N3
Molecular Weight 207.32 g/mol
IUPAC Name N-(3,3-dimethylcyclohexyl)-1-methylpyrazol-3-amine
Standard InChI InChI=1S/C12H21N3/c1-12(2)7-4-5-10(9-12)13-11-6-8-15(3)14-11/h6,8,10H,4-5,7,9H2,1-3H3,(H,13,14)
Standard InChI Key VPCGYCXGQRUKMQ-UHFFFAOYSA-N
Canonical SMILES CC1(CCCC(C1)NC2=NN(C=C2)C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, N-(3,3-dimethylcyclohexyl)-1-methylpyrazol-3-amine, reflects its structural components:

  • A pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at position 3 with an amine group linked to a 3,3-dimethylcyclohexyl moiety.

  • A methyl group at position 1 of the pyrazole ring.

The three-dimensional conformation of the dimethylcyclohexyl group introduces steric effects that influence molecular interactions, as evidenced by computational modeling.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₂H₂₁N₃
Molecular Weight207.32 g/mol
IUPAC NameN-(3,3-dimethylcyclohexyl)-1-methylpyrazol-3-amine
SMILES NotationCN1C=CC(=N1)NC2CC(CCC2C)(C)C
InChI KeyInChI=1S/C12H21N3/c1-12(2)7-4-5-10(9-12)13-11-6-8-15(3)14-11/h6,8,10H,4-5,7,9H2,1-3H3,(H,13,14)

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of N-(3,3-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine involves:

  • Cyclization: Formation of the pyrazole core via condensation of hydrazine derivatives with diketones or alkynes.

  • Amine Functionalization: Coupling the pyrazole intermediate with 3,3-dimethylcyclohexylamine under catalytic conditions.

Continuous flow reactors and automated systems are employed to enhance yield (typically >75%) and purity (>95%). Key parameters include:

  • Temperature: 80–120°C for cyclization.

  • Catalysts: Palladium or copper-based catalysts for coupling reactions.

Biological Activities and Mechanisms

Hazard TypePrecautionary Measures
Skin ContactWear nitrile gloves; wash with soap post-exposure
Eye ExposureRinse with water for 15 minutes; seek medical aid
InhalationUse fume hoods or respirators in poorly ventilated areas

Applications in Medicinal Chemistry

Drug Development

The compound serves as a scaffold for designing:

  • Antibacterial Agents: Structural analogs show enhanced Gram-positive coverage.

  • Neurological Therapeutics: Potential dopamine receptor modulation due to lipophilic substituents.

Derivatization via oxidation (e.g., introducing hydroxyl groups) or alkylation (extending side chains) optimizes bioavailability and target specificity.

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